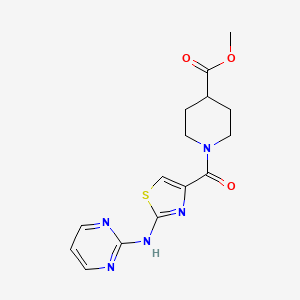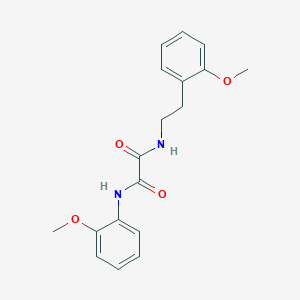
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry
Application Summary
In medicinal chemistry, this compound has been explored for its potential as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors are implicated in prostate contraction and cell growth, making the compound of interest for conditions like benign prostatic hyperplasia (BPH).
Methods of Application
The compound was tested using isometric contraction assays with rat prostate and aorta tissues to determine its efficacy in reducing phenylephrine-induced contractions .
Results
The compound demonstrated K_B values of 3.4 and 2.2 nM for α1A- and α1D-adrenoceptors, respectively, indicating high affinity and potential effectiveness in blocking prostate contraction and cell growth .
Chemistry
Application Summary
In the field of chemistry, derivatives of the compound have been synthesized and characterized for their molecular structures using techniques like NMR spectroscopy and X-ray diffraction analysis .
Methods of Application
Synthesis routes were optimized for related phenylboronic ester derivatives, and their structures were confirmed by various spectroscopic methods .
Results
The molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction, demonstrating the compound’s stability and potential for further chemical applications .
Materials Science
Application Summary
Materials science research has utilized compounds like 2-methoxyphenylboronic acid, which shares a similar methoxyphenyl group, for the synthesis of advanced materials .
Methods of Application
These compounds are often used in the creation of polymers and coatings due to their ability to form stable boronic esters.
Results
The resulting materials exhibit enhanced properties such as increased thermal stability and potential for use in various industrial applications .
Environmental Science
Application Summary
In environmental science, related compounds have been studied for their role in the development of sensors and detectors for environmental pollutants .
Methods of Application
Boronic acids, which share structural similarities with the compound , are used in the design of molecular recognition systems.
Results
These systems have shown promise in detecting various organic compounds, contributing to environmental monitoring and safety .
Pharmacology
Application Summary
Pharmacologically, the compound has been characterized as a multi-target antagonist that could potentially block prostate contraction and cell growth, offering therapeutic avenues for BPH treatment .
Methods of Application
Pharmacological assays were conducted to evaluate the compound’s antagonistic activity on relevant receptors.
Results
The compound effectively blocked receptor-mediated effects at nanomolar concentrations, suggesting its utility in pharmacological interventions .
Biochemistry
Application Summary
Biochemically, arylpiperazine derivatives, which include the methoxyphenyl group, have been investigated for their therapeutic potential as ligands for alpha1-adrenergic receptors .
Methods of Application
Comparative in silico and in vitro studies were performed to assess the binding affinity and therapeutic potential of these compounds.
Results
Several novel compounds exhibited alpha1-adrenergic affinity in the range from 22 nM to 250 nM, indicating their potential as alpha1-adrenergic receptor antagonists .
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDAXJPUGFFFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
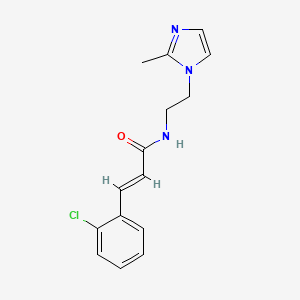
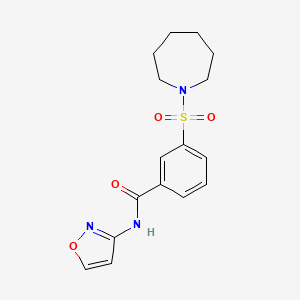
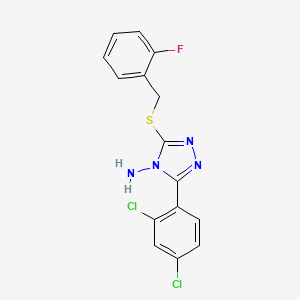
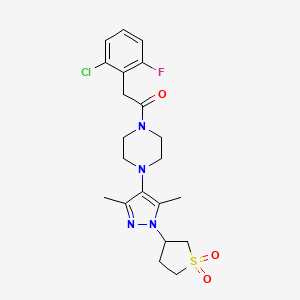
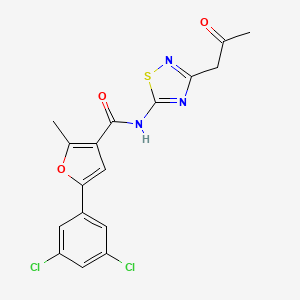
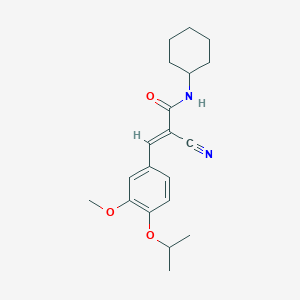
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
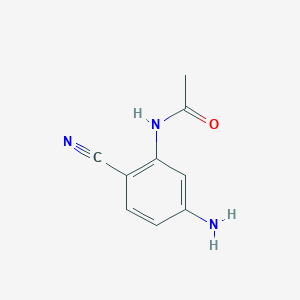
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
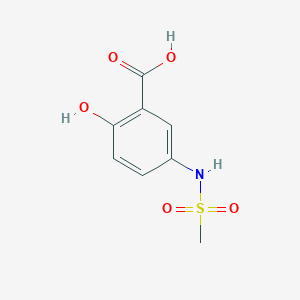
![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)
